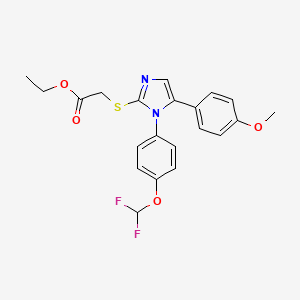

乙酸2-((1-(4-(二氟甲氧基)苯基)-5-(4-甲氧基苯基)-1H-咪唑-2-基)硫基)酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include reactivity, acidity or basicity, and stability .科学研究应用

- This compound has garnered interest due to its potential in selective electrophilic fluorination reactions. For instance, a recent study demonstrated a domino protocol for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from readily available 2-aminoacetophenones and iso(thio)cyanates, mediated by Selectfluor. The reaction outcomes were influenced by the reaction environment: gem-difluoro-oxylated quinazolin(thi)ones were obtained as a sole product without the use of a base, while basic conditions yielded only monofluoro-oxylated analogues .

- Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. Under visible light irradiation, these complexes undergo intramolecular single electron transfer (SET) reactions, leading to the S-trifluoromethylation of thiophenols. The compound’s unique structure may play a crucial role in such visible-light-promoted transformations .

- Understanding the detailed mechanism of ethanol synthesis from acetic acid is essential for developing efficient non-noble metal catalysts. Ethyl acetate, a valuable solvent and flavoring agent, can also be synthesized from acetic acid. Investigating the molecular-level details of these reactions provides insights for tailoring catalysts and optimizing industrial processes .

Selective Electrophilic Fluorinations

Visible-Light-Promoted S-Trifluoromethylation

Ethanol Synthesis and Ethyl Acetate Production

作用机制

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that arylthiolate anions can form electron donor–acceptor (eda) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation .

Biochemical Pathways

It’s known that the protodeboronation of pinacol boronic esters, a process this compound might be involved in, is a valuable transformation in organic synthesis .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect their bioavailability.

Result of Action

The protodeboronation of pinacol boronic esters, a process this compound might be involved in, has been applied to methoxy protected (−)-δ8-thc and cholesterol .

Action Environment

The pH strongly influences the rate of the reaction of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can influence the compound’s action, efficacy, and stability.

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N2O4S/c1-3-28-19(26)13-30-21-24-12-18(14-4-8-16(27-2)9-5-14)25(21)15-6-10-17(11-7-15)29-20(22)23/h4-12,20H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOPQRHWTWLERL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2782137.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B2782144.png)

![5-Amino-2-[(4-chlorophenyl)thio]benzoic acid](/img/structure/B2782145.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2782146.png)

![2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2782147.png)

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(propan-2-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2782148.png)

![tert-Butyl N-[2-(methylcarbamoyl)thiophen-3-yl]carbamate](/img/structure/B2782149.png)

![Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride](/img/structure/B2782150.png)

![Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate](/img/structure/B2782153.png)